molecular formula C17H16Cl3NO5S B2548986 N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylglycine CAS No. 338967-38-7

N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylglycine

Cat. No.: B2548986
CAS No.: 338967-38-7
M. Wt: 452.73
InChI Key: OSSMVBGXSQYLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylglycine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including chlorophenylsulfonyl, dichlorophenyl, and isopropoxyphenyl moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylglycine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-chlorophenylsulfonyl chloride, which is then reacted with 2,4-dichloro-5-isopropoxyphenylglycine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with the presence of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylglycine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted phenylglycine derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylglycine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Its sulfonyl and chlorophenyl groups play a crucial role in these interactions, contributing to its specificity and potency .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl and chlorophenyl derivatives, such as:

  • N-(4-chlorophenylsulfonyl)benzoic acid derivatives
  • N-(4-chlorophenylsulfonyl)glycine derivatives
  • 2,4-dichlorophenylglycine derivatives

Uniqueness

What sets N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylglycine apart is its combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl3NO5S/c1-10(2)26-16-8-15(13(19)7-14(16)20)21(9-17(22)23)27(24,25)12-5-3-11(18)4-6-12/h3-8,10H,9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSMVBGXSQYLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.